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Compound of Interest

Compound Name: 5-Fluoro-2-methylnicotinic acid
CAS No.: 1211534-44-9
Cat. No.: B059454
Get Quote
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Abstract

5-Fluoro-2-methylnicotinic acid (5-F-2-MNA) is a critical pharmacophore in the development
of kinase inhibitors, sirtuin modulators, and anti-inflammatory agents.[1][2] The strategic
placement of fluorine at the C5 position enhances metabolic stability by blocking oxidative
metabolism, while the C2-methyl group provides steric bulk and a handle for further
functionalization. This guide details two validated synthesis protocols: a Convergent Cross-
Coupling Route (recommended for high-throughput discovery) and a Linear Balz-Schiemann
Route (recommended for scale-up).[1][2] Downstream derivatization protocols for amidation
and reduction are also provided.

Retrosynthetic Analysis & Strategy

The synthesis of 5-F-2-MNA poses a regioselectivity challenge: introducing substituents on the
electron-deficient pyridine ring requires specific directing groups or pre-functionalized scaffolds.

[1][°]

Strategic Pathways
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o Pathway A (Convergent): Utilizes the commercially available 2,6-dichloro-5-fluoronicotinic
acid.[1][2] The strategy involves selective dechlorination followed by C2-methylation via
Palladium-catalyzed cross-coupling.[1][2]

o Pathway B (Linear): Relies on the functional group interconversion (FGI) of a 5-amino
precursor via diazonium chemistry (Balz-Schiemann reaction).[1][2]
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Figure 1: Retrosynthetic logic flow comparing the Cross-Coupling (A) and Functional Group
Interconversion (B) strategies.

Protocol A: The Convergent Cross-Coupling Route
(Recommended)
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Best for: Rapid access, high purity, avoiding hazardous fluorinating reagents. Mechanism:
Selective hydrogenolysis of the C6-Cl followed by Suzuki-Miyaura coupling at C2.[1][2]

Step 1: Selective Dechlorination

Objective: Convert 2,6-dichloro-5-fluoronicotinic acid ethyl ester to 2-chloro-5-fluoronicotinic
acid ethyl ester.

Reagents:

Substrate: Ethyl 2,6-dichloro-5-fluoronicotinate (1.0 equiv)[1][2]

Catalyst: Lindlar Catalyst (5% Pd/CaCO3 + Pb) or 5% Pd/C (controlled)

Base: Triethylamine (1.5 equiv)

Solvent: Ethyl Acetate or Ethanol[1][2]

Atmosphere: H2 (balloon or 1-3 atm)

Procedure:

Dissolve the substrate in Ethyl Acetate (0.2 M concentration).
e Add Triethylamine (1.5 equiv) and Lindlar catalyst (5 wt% loading).
e Purge the vessel with Nitrogen, then introduce Hydrogen (balloon pressure is sufficient).

o Stir at Room Temperature for 4-12 hours. Monitor via LCMS for the disappearance of
starting material and formation of the mono-chloro product.

o Critical Control: Over-reduction can remove the C2-Cl.[2] Stop immediately upon
consumption of starting material.

« Filter through a Celite pad to remove the catalyst.

o Concentrate the filtrate.[3] Purify via silica gel flash chromatography (Hexanes/EtOAc
gradient) to isolate Ethyl 2-chloro-5-fluoronicotinate.
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Step 2: Suzuki-Miyaura Methylation

Objective: Install the methyl group at C2.
Reagents:

e Substrate: Ethyl 2-chloro-5-fluoronicotinate (1.0 equiv)[1][2]

Boron Source: Methylboronic acid (1.5 equiv) or Trimethylboroxine (0.5 equiv)

Catalyst: Pd(dppf)CI2:DCM (5 mol%) or Pd(PPh3)4

Base: K2CO3 (3.0 equiv) or Cs2C0O3

Solvent: 1,4-Dioxane/Water (9:1)[1][2]

Procedure:

Charge a reaction vial with the substrate, Methylboronic acid, and K2CO3.

e Add the solvent mixture (degassed) and the Pd catalyst under an inert atmosphere
(Argon/Nitrogen).

e Heat the mixture to 90-100°C for 4—16 hours.

e Self-Validating Check: LCMS should show the mass shift from M (Cl pattern) to M-Cl+Me
(approx -35.5 + 15 = -20.5 mass unit change, loss of isotopic pattern).[1][2]

e Cool to RT, dilute with water, and extract with EtOAc (3x).
o Dry organic layers over Na2S04, concentrate, and purify via flash chromatography.

o Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (2.0 equiv) in
THF/H20 (1:1) at RT for 2 hours, then acidify to pH 3 to precipitate the product.

Protocol B: The Classical Balz-Schiemann Route

Best for: Large-scale synthesis where cost of Pd catalysts is prohibitive; requires safety
protocols for diazonium salts.[1][2]
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Step 1: Diazotization and Fluorination

Precursor: 5-Amino-2-methylnicotinic acid (synthesized via nitration/reduction of 2-
methylnicotinic acid).[1][2]

Reagents:

e Substrate: 5-Amino-2-methylnicotinic acid[1][2]

o Diazotization: NaNO2 (1.1 equiv), HBF4 (48% aq, excess) or BF3-Et20

e Solvent: Water/HBF4 mixture

Procedure:

e Diazotization: Suspend the amine in 48% fluoroboric acid (HBF4) and cool to -5°C to 0°C.

e Add an aqueous solution of NaNO2 dropwise, maintaining the temperature below 5°C. Stir
for 30 mins.

 Isolation: The diazonium tetrafluoroborate salt may precipitate.[4] Filter the salt and wash
with cold ether/HBF4.

o Safety Note: Diazonium salts are potentially explosive when dry. Keep damp or proceed
immediately.

e Decomposition: Suspend the diazonium salt in an inert solvent (e.g., o-dichlorobenzene) or
heat the dry salt (carefully!) to 100-120°C. Nitrogen gas evolution indicates the reaction is
proceeding.[5]

o Workup: Extract the organic phase with dilute NaOH (to pull the acid product into the
agueous phase), separate, then acidify the aqueous layer to pH 3 to precipitate 5-Fluoro-2-
methylnicotinic acid.

Downstream Derivatization Protocols
Amide Coupling (General Protocol)

To synthesize 5-fluoro-2-methyl-N-substituted nicotinamides:
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Dissolve 5-F-2-MNA (1.0 equiv) in DMF.[1][2]

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.

Add the amine (R-NH2, 1.1 equiv).

Stir at RT for 2—4 hours.

Quench with water; the product often precipitates or can be extracted with EtOAc.

Ester Reduction to Alcohol

To synthesize (5-fluoro-2-methylpyridin-3-yl)methanol:
o Dissolve the ethyl ester derivative in anhydrous THF.
e Cool to 0°C.

e Add DIBAL-H (1M in toluene, 2.2 equiv) dropwise.
 Stir at 0°C for 1 hour, then warm to RT.

e Quench via Fieser workup (Water, 15% NaOH, Water) to form a granular precipitate. Filter
and concentrate.

Summary of Key Data & Troubleshooting
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Protocol B (Balz-

Parameter Protocol A (Suzuki) .
Schiemann)
Overall Yield High (50—-70%) Moderate (30-50%)
) o o Diazonium instability
Key Risk Dechlorination selectivity )
(Explosion hazard)
Cost High (Pd catalyst) Low (Reagents)
N ) Difficult (Thermal
Scalability Good (with catalyst removal)

decomposition safety)

Purity Profile

Clean (Chromatography

required)

May contain phenolic

byproducts

Troubleshooting Guide

« Issue:Over-reduction in Protocol A (loss of Cl at C2).

o Fix: Switch to Lindlar catalyst; reduce reaction time; lower H2 pressure.

e Issue:Protodeboronation in Suzuki Coupling.

o Fix: Use anhydrous conditions; switch to MIDA boronates; lower temperature.

e Issue:Low yield in Balz-Schiemann.

o Fix: Ensure temperature is strictly <0°C during diazotization; use photochemical

decomposition if thermal fails.
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e Vertex Al Search Result 1.
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¢ Synthesis of 5-Methylnicotinic Acid (Analogous Oxidation): Vertex Al Search Result 1.8:
Oxidation of alkyl-pyridines to nicotinic acids, relevant for understanding scaffold stability.

¢ 3-Fluoro-5-methylpyridine-2-carboxylic acid (Isomer Data)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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